molecular formula C9H17NO3 B130333 (R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid CAS No. 181289-33-8

(R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Cat. No. B130333
M. Wt: 187.24 g/mol
InChI Key: NPDKTSLVWGFPQG-SSDOTTSWSA-N
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Description

The compound (R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, hereafter referred to as AOEMHA, is a molecule with potential applications in nonlinear optical materials due to its significant third-order nonlinear susceptibility (χ(3)) values. The structure of AOEMHA is Y-shaped, with the methine carbon atom acting as a junction point, which contributes to its unique properties .

Synthesis Analysis

While the specific synthesis of AOEMHA is not detailed in the provided papers, related compounds have been synthesized from chiral precursors. For instance, (R) and (S)-3-methylheptanoic acids were synthesized starting from chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone, suggesting that similar synthetic routes could be applicable for AOEMHA . Additionally, the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by an analogue of 4-aminobutyric acid indicates the importance of stereochemistry in the synthesis and function of related compounds .

Molecular Structure Analysis

The molecular structure of AOEMHA has been determined using single crystal X-ray diffraction, revealing dihedral angles between the three segments forming the Y-shaped structure. This unique geometry facilitates the formation of O–H⋯O and N–H⋯O hydrogen-bonded chains, resulting in a two-dimensional architecture within the crystal structure .

Chemical Reactions Analysis

The reactivity parameters of AOEMHA, such as the frontier molecular orbital energies, molecular electrostatic surface potential, atomic charges, and Fukui function, have been calculated. These parameters are crucial for understanding the chemical behavior of the compound, including its potential degradation properties through the autoxidation mechanism. Bond dissociation energy calculations for hydrogen and other single acyclic bonds have been performed to assess these properties .

Physical and Chemical Properties Analysis

AOEMHA's physical properties, such as the linear refractive index and third-order nonlinear susceptibility, have been calculated using the supermolecule approach at the DFT/CAM-B3LYP/aug-cc-pVTZ level. These properties are essential for evaluating the compound's potential as a nonlinear optical material. The significant χ(3) value of AOEMHA crystal at ω = 0.086 a.u. suggests that it could be a promising candidate for NLO applications .

Scientific Research Applications

Chromogenic Reactions in Analytical Chemistry

(R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, due to its amino acid structure, might be relevant in analytical chemistry applications. The ninhydrin reaction, for instance, interacts with primary amino groups to form chromophores of analytical interest. This reaction has been extensively applied in a broad spectrum of disciplines including agricultural, biochemical, clinical, environmental, and nutritional sciences. It uniquely results in the formation of a soluble chromophore by all primary amines which react, making it a valuable tool in analytical chemistry (Friedman, 2004).

Pharmacological Properties of Structurally Similar Compounds

Compounds structurally similar to (R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid have been studied for their various practical, biological, and pharmacological effects. For instance, Chlorogenic Acid (CGA) is known for its antioxidant activity, anti-inflammatory, hepatoprotective, cardioprotective, and neuroprotective properties. It has been found to modulate lipid metabolism and glucose, potentially offering treatment avenues for disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Role in Chromatography and Mass Spectrometry

The compound's characteristics might render it significant in chromatographic techniques like Hydrophilic Interaction Chromatography (HILIC). HILIC is valuable for the separation of polar, weakly acidic, or basic samples and is characterized by the use of aqueous-organic mobile phases rich in organic solvents. This method is particularly advantageous due to its complementary selectivity to reversed-phase and other chromatographic modes, making it essential in two-dimensional applications (Jandera, 2011).

Insights from Biochemistry and Plant Sciences

The amino acid's structure may also be relevant in the study of biochemical pathways and plant sciences. For instance, betalains, vacuolar pigments found in plants, condense with amino acids/derivatives to form a variety of pigments. Understanding these interactions and the biochemical pathways involving amino acids can aid in increasing pigment production for commercial extraction, which is pivotal in the food industry (Khan & Giridhar, 2015).

properties

IUPAC Name

(3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H2,10,11)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDKTSLVWGFPQG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253937
Record name (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

CAS RN

181289-33-8
Record name (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isobutyl glutarmonoamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid
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Record name (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid
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Record name ISOBUTYL GLUTARMONOAMIDE
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Synthesis routes and methods I

Procedure details

In another step of the method, 3-isobutylglutaric acid anhydride is reacted with ammonia to form (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. In this step, the cyclic anhydride is opened and one of the carbonyl groups is converted to an amide. (±)-3-(carbamoyl methyl)-5-methylhexanoic acid can be recrystallized from a number of solvents including ethyl acetate, water, chloroform and 2-butanone.
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Synthesis routes and methods II

Procedure details

Combining (±)-3-(carbamoylmethyl)-5-methylhexanoic acid with (S)-(-)-α-phenylethylamine in a solution to obtain the (S)-(-)-α-phenylethylamine salt of (S)-(+)-3-(carbamoylmethyl)-5-methylhexanoic acid, which crystallizes out of the solution;
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Synthesis routes and methods III

Procedure details

Aqueous ammonia (308 g of 28% ammonium hydroxide, 5.06 mol), water (431 g), and methyl tert-butyl ether (200 g) are combined and cooled to 15° C. 3-Isobutylglutaric acid anhydride is added and the reaction mixture is allowed to warm to 50° to 60° C. The reaction mixture is cooled to 20°-25° C. The solvent is evaporated and the pH of the solution is adjusted to 1.0 with concentrated hydrochloric acid. Water (200 mL) is added and the mixture is filtered. The solid is washed with water (200 mL). The solid is dried under reduced pressure to give 408 g of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid as an off-white solid. (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid has a melting point in the range of about 107.5° to about 108.5° C. 1H-NMR (DMSO-d6, 200 MHz): δ 0.84 (d, 6H, J=6.5 Hz), 1.07-1.17 (m, 2H), 1.50-1.72 (m, 1H), 1.98-2.25 (m, 5H), 6.75 (s, 1H), 7.30 (s, 1H), 11.6 (s, 1H). IR (KBr): 592.0, 655.7, 700.0, 1010.5, 1133.9, 1214.9, 1241.9, 1278.6, 1294.0, 1427.1, 1461.8, 1585.2, 1668.1, 1700.9, 2514.7, 2622.7, 2962.1, 3220.5, 3367.1 cm-1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
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Citations

For This Compound
4
Citations
JH Jung, DH Yoon, P Kang, WK Lee, H Eum… - Organic & Biomolecular …, 2013 - pubs.rsc.org
CAL-B catalyzed desymmetrization of prochiral 3-alkylglutaric acid diesters was performed to prepare optically active 3-alkylglutaric acid monoesters bearing various alkyl substituents, …
Number of citations: 24 pubs.rsc.org
M Abram, M Jakubiec, K Kamiński - ChemMedChem, 2019 - Wiley Online Library
In recent years, chiral molecules (especially enantiomers) have occupied a significant place in pharmaceutical industry and have played a prominent role in the development of new …
S Minkus, S Bieber, T Letzel - Analytical Methods, 2021 - pubs.rsc.org
Recently, more and more research has been focused on the analysis of polar organic compounds as they tend to be persistent and mobile in the aquatic environment. The serial …
Number of citations: 7 pubs.rsc.org
JVP Katuri, K Nagarajan - Tetrahedron Letters, 2019 - Elsevier
Two protocols for the efficient transformation of aromatic as well as aliphatic primary carboxamides to the corresponding carbamates and aromatic as well as aliphatic cyclic imides to …
Number of citations: 13 www.sciencedirect.com

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